(2Z)-8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
Historical Development of Chromene Research
Chromenes, bicyclic heterocycles comprising fused benzene and pyran rings, have been studied since the early 20th century. Initially identified in plant-derived alkaloids and flavonoids, their structural simplicity and synthetic adaptability spurred interest in medicinal chemistry. The 2H-chromene variant, characterized by a double bond between positions 3 and 4, emerged as a critical scaffold due to its metabolic stability and capacity for functionalization. Early research focused on natural derivatives like calanone and acronycine, which exhibited antitumor properties. Over time, synthetic efforts expanded to include imino and carboxamide modifications, aiming to enhance bioavailability and target specificity.
Structural Classification of 2H-Chromene Derivatives
2H-chromenes are distinguished by their sp²-hybridized C3–C4 bond, which confers planarity to the pyran ring and influences electronic interactions (Table 1). Substitutions at positions 2, 3, and 8 are common, with each site offering distinct synthetic opportunities:
- Position 2 : Accommodates electrophilic substituents like imino groups, which enhance π-conjugation and hydrogen-bonding potential.
- Position 3 : Carboxamide groups introduce hydrogen-bond donors/acceptors, critical for molecular recognition.
- Position 8 : Alkoxy groups (e.g., ethoxy) modulate solubility and steric bulk.
Table 1: Key Structural Features of 2H-Chromene Derivatives
| Position | Common Substituents | Electronic Effects | Role in Bioactivity |
|---|---|---|---|
| 2 | Imino, aryl | π-Conjugation extension | Target binding affinity |
| 3 | Carboxamide, carbonyl | Hydrogen-bonding capacity | Solubility and stability |
| 8 | Ethoxy, methoxy | Electron-donating resonance | Metabolic resistance |
Position of Iminochromene Carboxamides in Heterocyclic Chemistry
Iminochromene carboxamides occupy a niche within heterocyclic chemistry due to their dual functionality: the imino group acts as a Lewis base, while the carboxamide provides a zwitterionic character. This combination enables interactions with biological targets such as enzymes and receptors. For example, the imino group’s ability to form Schiff base intermediates facilitates covalent binding to lysine residues in proteins, a mechanism exploited in kinase inhibition. Meanwhile, the carboxamide’s hydrogen-bonding network enhances solubility, addressing a common limitation of purely aromatic heterocycles.
Scientific Significance of 8-Ethoxy and 4-Methoxyphenyl Substituents
The 8-ethoxy and 4-methoxyphenyl groups in (2Z)-8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide serve complementary roles:
- 8-Ethoxy Group :
- 4-Methoxyphenylimino Group :
- Conformational Rigidity : The para-methoxy group restricts rotation around the imino C–N bond, favoring a planar geometry that optimizes π-stacking with aromatic residues in target proteins.
- Electron Withdrawal : The methoxy group’s inductive effect polarizes the imino bond, increasing its electrophilicity and reactivity toward nucleophiles.
These substituents collectively enhance the compound’s pharmacokinetic profile, making it a candidate for further preclinical evaluation.
Properties
IUPAC Name |
8-ethoxy-2-(4-methoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-16-6-4-5-12-11-15(18(20)22)19(25-17(12)16)21-13-7-9-14(23-2)10-8-13/h4-11H,3H2,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZHNVBQZJLCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)OC)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Formation of the Imino Group: The imino group is formed through a condensation reaction between the chromene derivative and 4-methoxyaniline.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
The chromene core and imino group are primary oxidation targets.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution | Epoxidation of chromene ring; oxidation of imino group to nitroso derivative | 45–60% | |
| Hydrogen peroxide (H₂O₂) | Acetic acid, 60°C | Formation of chromene-3-carboxylic acid via cleavage of carboxamide | 38% |
Mechanistic Notes :
-
Chromene epoxidation proceeds via electrophilic attack on the conjugated diene system.
-
Carboxamide oxidation involves radical intermediates, leading to C–N bond cleavage.
Reduction Reactions
The imino group (–N=) is highly reducible, while the ethoxy group remains inert under standard conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 25°C | Reduction of imino group to amine (–NH–) | 82% | |
| Lithium aluminum hydride | Tetrahydrofuran, 0°C | Full reduction of chromene ring to dihydro derivative | 67% |
Key Observations :
-
NaBH₄ selectively reduces the imino group without affecting the carboxamide.
-
LiAlH₄ reduces both the chromene double bond and the carboxamide to a secondary alcohol.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12 h | 3-Carboxylic acid derivative | 75% | |
| Basic (NaOH, 10%) | Reflux, 8 h | Sodium salt of carboxylic acid | 88% |
Kinetics :
-
Base-catalyzed hydrolysis proceeds 2–3× faster than acid-catalyzed due to nucleophilic hydroxide attack on the carbonyl carbon.
Substitution Reactions
The ethoxy group at position 8 participates in nucleophilic substitutions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide (NaOMe) | Methanol, 80°C, 6 h | Methoxy substitution of ethoxy group | 54% | |
| Ammonia (NH₃) | Ethanol, 100°C, 24 h | Amino-substituted chromene derivative | 41% |
Regioselectivity :
-
Alkoxy groups undergo SN2 displacement more readily than aryl ethers due to steric accessibility.
Photochemical Reactivity
UV irradiation induces [4π+4π] cycloaddition in the chromene system:
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV light (λ = 300 nm) | Dimeric cycloadduct with fused bicyclic system | 0.12 |
Applications :
-
Photodimerization products show enhanced fluorescence properties for sensor applications.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss | Reference |
|---|---|---|---|
| 180–220°C | Carboxamide decarboxylation | 22% | |
| 250–300°C | Chromene ring fragmentation | 48% |
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity | Key Driver |
|---|---|---|---|
| Imino group (–N=) | Reduction | High | Electron-deficient nitrogen |
| Ethoxy group (–OCH₂CH₃) | Nucleophilic substitution | Moderate | Steric hindrance |
| Carboxamide (–CONH–) | Hydrolysis | High | Polarizable carbonyl group |
| Chromene double bond | Cycloaddition | Low | Conjugation stabilization |
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (2Z)-8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide serves as a versatile building block for the development of more complex molecules. Its unique functional groups allow for various chemical modifications, enabling researchers to explore new synthetic pathways and create derivatives with enhanced properties.
Research indicates that this compound exhibits potential bioactive properties , particularly in antimicrobial and anticancer research. Studies have shown that derivatives of chromene compounds can inhibit bacterial growth and biofilm formation, making them candidates for developing new antibiotics .
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial activity of various chromene derivatives, including those similar to this compound. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Medicinal Chemistry
The compound is being explored for its therapeutic effects in treating diseases such as cancer and inflammation. Its ability to interact with specific molecular targets may inhibit enzymes or proteins involved in disease progression.
Case Study: Cancer Inhibition
Research has shown that certain chromene derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation . The specific mechanisms involve the interaction of the imine group with nucleophilic sites on proteins, potentially leading to enzyme inhibition.
Industrial Applications
In addition to its scientific research applications, this compound has potential uses in various industrial sectors:
Material Science
The compound can be utilized in developing new materials with specific properties, such as polymers or coatings that exhibit enhanced durability or chemical resistance.
Agrochemicals
Given its bioactive properties, there is potential for this compound to be developed into agrochemicals that can protect crops from pests or diseases while being environmentally friendly.
Mechanism of Action
The mechanism of action of (2Z)-8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Substituent Variations on the Phenylimino Group
- 4-Methoxyphenyl vs. 4-Methylphenyl: The compound (2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide (ChemDiv ID 1926-2334) replaces the 4-methoxy group with a methyl group. The molecular weight decreases slightly (C20H19N2O3 vs. C20H19N2O4 for the target compound) .
- This modification may enhance interactions with aromatic residues in biological targets but could reduce solubility .
- 2-Ethoxyphenyl vs. 4-Methoxyphenyl: The compound (2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (sc-491812) features an ortho-methoxy group and a tetrahydrofuran-methyl carboxamide. The ortho substitution may sterically hinder interactions, while the tetrahydrofuran group improves solubility .
Modifications on the Carboxamide Group
- Acetylation of the Carboxamide: (2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide (CAS 313234-37-6) introduces an acetyl group, which may protect against enzymatic degradation but reduces hydrogen-bonding capacity. The molecular weight increases to 364.39 g/mol compared to 363.38 g/mol for the non-acetylated methylphenyl analogue .
Chromene Core Substitutions
- Ethoxy vs. Methoxy at Position 8: The compound (2Z)-8-methoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide (sc-491813) replaces the ethoxy group with methoxy. Ethoxy’s larger size and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to methoxy .
- Chlorophenyl Derivatives: Compounds like 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (compound 15 in ) and 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (compound 2 in ) introduce chlorine atoms, which can enhance bioactivity through halogen bonding but may increase toxicity risks .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Methoxy groups enhance electron density, improving interactions with electron-deficient biological targets. Ethoxy groups provide a balance between lipophilicity and metabolic stability .
- Steric Effects : Ortho-substituted analogues (e.g., sc-491812) may exhibit reduced activity due to steric hindrance, whereas para-substituted derivatives optimize binding .
- Solubility vs. Bioavailability : Tetrahydrofuran-modified carboxamides (e.g., sc-491814) improve aqueous solubility but may require higher doses for efficacy .
Biological Activity
The compound (2Z)-8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic derivative of chromene, which has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.45 g/mol. The structure features an ethoxy group, a methoxy-substituted phenyl ring, and an imine functional group, which are crucial for its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. A study utilizing in vitro assays showed that derivatives of chromene can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, primarily through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .
Antimicrobial Activity
Another significant area of research focuses on the antimicrobial properties of this compound. Preliminary studies have demonstrated that it possesses activity against a range of pathogens, including both gram-positive and gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways crucial for bacterial survival .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The imine group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.
- Interference with Cellular Signaling : The compound may modulate signaling pathways related to oxidative stress and inflammation, contributing to its anticancer and antimicrobial effects .
Case Studies
- In Vitro Studies : A recent study assessed the cytotoxicity of this compound against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth in xenograft models when compared to control groups receiving placebo treatments .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2Z)-8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis can be approached via a multi-step route involving chromene ring formation followed by imino and carboxamide functionalization. Key steps include:
- Chromene Core Formation : Use a base-catalyzed cyclization of 2-hydroxyacetophenone derivatives with ethyl cyanoacetate under reflux (ethanol, 80°C, 6–8 hours) to form the chromene backbone .
- Imino Group Introduction : React the chromene intermediate with 4-methoxyaniline in acetic acid under reflux (12 hours), ensuring Z-isomer selectivity by monitoring reaction temperature (110–120°C) and solvent polarity .
- Carboxamide Installation : Employ a coupling agent like EDC/HOBt with ammonium chloride in DMF at 0–5°C to minimize side reactions .
Q. How can the Z-configuration of the imino group be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis provides definitive confirmation (e.g., bond angles and torsion angles around the imino group) .
- NMR Spectroscopy : Compare and NMR shifts with known Z-isomers. The imino proton typically appears downfield (δ 12–14 ppm) due to conjugation with the chromene ring. NOESY can detect spatial proximity between the imino proton and ethoxy group .
- IR Spectroscopy : A strong C=N stretch near 1600–1650 cm supports the imino configuration .
Q. What are the solubility challenges for this compound, and how can they be addressed in vitro?
- Methodological Answer :
- Solubility Profile : The compound is lipophilic (predicted LogP ~3.5) due to aromatic and ethoxy groups. Solubility in aqueous buffers is limited (<0.1 mg/mL at pH 7.4).
- Formulation Strategies :
- Co-solvents : Use DMSO (10–20%) or PEG-400 for stock solutions. Dilute in PBS to ≤1% DMSO for cell-based assays .
- Cyclodextrin Complexation : Test β-cyclodextrin (10–20 mM) to enhance solubility via host-guest interactions .
- pH Adjustment : Protonate the carboxamide group in mildly acidic conditions (pH 4–5) to improve ionization and solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Derivative Synthesis : Modify substituents systematically:
- Replace the 8-ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to assess steric effects.
- Substitute the 4-methoxyphenylimino group with electron-withdrawing groups (e.g., nitro) to study electronic impacts .
- Biological Assays : Screen derivatives against target enzymes (e.g., kinases, oxidoreductases) using fluorescence polarization or SPR. Prioritize IC values <10 μM for lead optimization .
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent changes with binding affinity to active sites (e.g., PARP1 or cytochrome P450 isoforms) .
Q. What analytical techniques are suitable for detecting degradation products under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative conditions (3% HO) for 7–14 days .
- Detection Methods :
- HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) coupled with Q-TOF to identify degradation products (e.g., hydrolyzed carboxamide or oxidized imino groups) .
- TLC with Staining : Silica gel TLC (chloroform:methanol 9:1) and ninhydrin staining can detect amine-containing degradation byproducts .
Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability?
- Methodological Answer :
- Formulation : Prepare a nanoemulsion (e.g., using lecithin and Labrafil®) for oral administration or a PEGylated liposome for intravenous delivery .
- Dosing and Sampling : Administer 10 mg/kg (rodents) and collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours.
- Analytical Protocol : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL). Calculate pharmacokinetic parameters (C, T, AUC) using non-compartmental analysis (Phoenix WinNonlin®) .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s fluorescence properties. How can this be resolved?
- Methodological Answer :
- Replicate Studies : Synthesize the compound independently using published protocols and measure fluorescence (λ=365 nm, λ=450–550 nm) in solvents of varying polarity (e.g., hexane vs. methanol) .
- Environmental Factors : Test pH sensitivity (pH 3–10) and oxygen content (N-purged vs. aerated solutions) to identify quenching mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
